Vulgaxanthin-I

描述

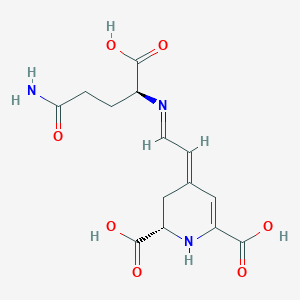

Vulgaxanthin-I is a type of betaxanthin, which are the predominant yellow plant pigments found in red beets and other plants like Mirabilis jalapa and swiss chard . They are antioxidant pigments . This compound has a molecular formula of C14H17N3O7 .

Synthesis Analysis

Vulgaxanthins are synthesized from betalamic acid and different amino acids or amines . The type of betalamic acid substituent determines the class of betalains . The most common betacyanin is betanin, present in red beets Beta vulgaris, which is a glucoside of betanidin .Molecular Structure Analysis

This compound has a molecular formula of C14H17N3O7 . It has an average mass of 339.301 Da and a monoisotopic mass of 339.106659 Da . It contains 41 bonds in total, including 24 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 six-membered ring, 3 carboxylic acids (aliphatic), 1 primary amide (aliphatic), 1 imine (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For example, Vulgaxanthin-II + Ammonia + NADH can yield this compound + NAD + + H2O . Also, Betalamic acid + L-Glutamine + ATP can yield this compound + ADP + Orthophosphate .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 738.0±60.0 °C at 760 mmHg, and a flash point of 400.2±32.9 °C . It has a molar refractivity of 78.5±0.5 cm3, a polar surface area of 179 Å2, and a molar volume of 216.7±7.0 cm3 .科学研究应用

光物理特性

作为一种甜菜色素, vulgaxanthin-I 已因其光物理特性而被表征。在 Wendel 等人 (2015) 的一项研究中,观察到了 this compound 的光激发,表明在水溶液和醇溶液中存在两种立体异构形式。这项研究表明,甜菜色素在体内具有光保护作用,原因是吸收的光能有效地以热量形式消散 (Wendel 等人,2015)。

甜菜色素形成

Hempel 和 Böhm (1997) 对甜菜根变种的毛根培养的研究。lutea 揭示了 this compound 作为主要的甜菜色素。这项研究表明,this compound 的形成可以受到特定氨基酸的进食影响,突出了其在甜菜色素生物合成中的作用 (Hempel & Böhm,1997)。

免疫调节特性

Wang 等人 (2022) 最近的一项研究探讨了 this compound 在肠上皮细胞中的吸收、转运和免疫调节特性。研究表明,this compound 具有抗炎作用,有助于降低炎症标志物并减轻氧化应激。这些发现暗示了在改善炎症性肠病方面的潜在应用 (Wang 等人,2022)。

作用机制

Target of Action

Vulgaxanthin-I, a type of betalain, primarily targets intestinal epithelial cells . These cells play a crucial role in nutrient absorption and serve as a barrier against harmful substances .

Mode of Action

This compound interacts with its targets to exert anti-inflammatory effects . It attenuates the transcription of pro-inflammatory mediators such as cyclooxygenase-2 and inducible NO-synthase . This interaction results in changes in the cell signaling pathways related to inflammation and redox reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the inflammatory response pathway . By inhibiting the transcription of pro-inflammatory mediators, this compound can mitigate the inflammatory response . This action has downstream effects on other pathways, including those related to oxidative stress .

Pharmacokinetics

This compound exhibits overall low permeability, with a Papp of 4.2–8.9 × 10 −7 cm s −1 . It has higher absorption intensities compared to other betalains, which may be attributed to its smaller molecular size and greater lipophilicity . These properties impact the bioavailability of this compound, influencing its efficacy in the body .

Result of Action

The primary result of this compound’s action is the reduction of inflammatory markers and mitigation of oxidative stress . This implies the potential of this compound to ameliorate inflammatory intestinal disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and transport patterns of this compound into intestinal epithelial cells can vary depending on the conditions in the intestinal environment . Additionally, the stability of this antioxidant can be affected by water activity .

安全和危害

未来方向

Research on betalains, including Vulgaxanthin-I, is focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . The greater efficacy of betanin in scavenging radical and promoting antioxidant response might, to some extent, compensate for its poorer absorption efficiency, as demonstrated by the Caco-2 cell model .

属性

IUPAC Name |

(2S,4E)-4-[2-[(1S)-4-amino-1-carboxy-4-oxobutyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O7/c15-11(18)2-1-8(12(19)20)16-4-3-7-5-9(13(21)22)17-10(6-7)14(23)24/h3-5,8,10,17H,1-2,6H2,(H2,15,18)(H,19,20)(H,21,22)(H,23,24)/b7-3-,16-4?/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBJJFJKNSKTSW-MEWJKSKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=NC(CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=N[C@@H](CCC(=O)N)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317383 | |

| Record name | Vulgaxanthin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904-62-1 | |

| Record name | Vulgaxanthin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vulgaxanthin-I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000904621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vulgaxanthin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VULGAXANTHIN-I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37AJD0527U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of vulgaxanthin-I?

A1: this compound has a molecular formula of C20H22N2O10 and a molecular weight of 446.4 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a betaxanthin, a subclass of betalains characterized by the presence of betalamic acid in their chemical structure. [] It possesses a conjugated system responsible for its yellow color, similar to other betaxanthins.

Q3: What analytical techniques are used to identify and quantify this compound?

A3: Several techniques are employed, including:

- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify individual betalains, including this compound. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate identification and quantification by analyzing the mass-to-charge ratio of ions. [, , , ]

- Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): Offers enhanced sensitivity and resolution for precise identification and quantification. []

- UV/Vis Spectrophotometry: Measures absorbance at specific wavelengths to estimate the concentration of pigments like this compound. []

Q4: What are the potential health benefits associated with this compound?

A4: While research is ongoing, studies suggest that this compound, like other betalains, might possess antioxidant, anti-inflammatory, and potential anticancer properties. [, , ]

Q5: What are the potential applications of this compound?

A5: this compound shows promise as:

- Natural Food Colorant: Its vibrant yellow color makes it a potential alternative to synthetic dyes in various food products. [, , ]

- Functional Food Ingredient: Its potential health benefits, particularly its antioxidant properties, could lead to its incorporation into functional foods and beverages. [, ]

- Cosmetic Ingredient: Natural pigments like this compound are increasingly explored for their potential in cosmetic formulations. []

Q6: How stable is this compound under different conditions?

A6: this compound, like other betalains, is sensitive to several factors:

- Temperature: Heat can degrade this compound, and its degradation kinetics have been studied at various temperatures. [, , ]

- pH: this compound is most stable at a slightly acidic pH (around 5.7). [, ] Its stability decreases under highly alkaline conditions. []

- Light: Exposure to light can accelerate its degradation. []

- Oxygen: The presence of oxygen can promote oxidative degradation. []

Q7: What strategies can be employed to enhance the stability of this compound in food and other applications?

A7: Several methods can improve its stability:

- Encapsulation: Techniques like freeze-drying and spray-drying can encapsulate this compound within protective matrices, shielding it from degradation factors. [, ]

- Addition of Stabilizers: Compounds like ascorbic acid can act as antioxidants, preventing oxidative degradation. []

- Control of Storage Conditions: Storing products containing this compound in a cool, dark, and oxygen-free environment can help preserve its stability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)

![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)

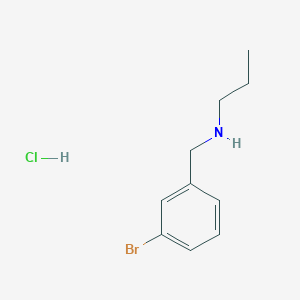

amine hydrochloride](/img/structure/B3165815.png)

![Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3165817.png)

Amine Hydrochloride](/img/structure/B3165826.png)

![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)